Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate
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Description
“Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate” is a complex organic compound. It contains a pyrrolo[3,2-b]pyridine group, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . This compound also has an amino group (-NH2) and a tert-butyl group (C(CH3)3), which is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C14H19N3O2, and its molecular weight is 261.32 . The presence of nitrogen in the pyrrolo[3,2-b]pyridine group suggests potential for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amino group and the pyrrolo[3,2-b]pyridine group. The amino group can act as a nucleophile in various reactions, while the pyrrolo[3,2-b]pyridine group may participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amino group and the aromatic pyrrolo[3,2-b]pyridine group could influence its solubility, boiling point, and other properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)10(15)7-9-8-17-11-5-4-6-16-12(9)11/h4-6,8,10,17H,7,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLLVJPKVAPILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=C1N=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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